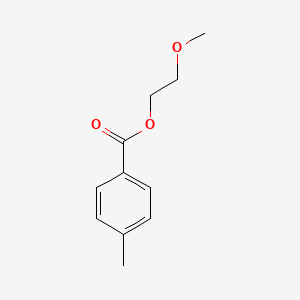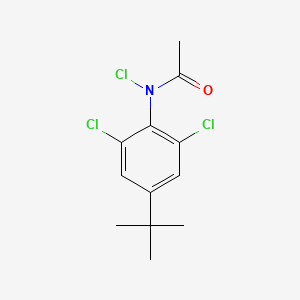
4-Chloro-2-nitrophenyl 4-hydroxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is an organic compound that features both a nitro group and a chloro group attached to a benzene ring, along with a hydroxybenzoate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate typically involves the esterification of 4-hydroxybenzoic acid with 4-chloro-2-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar esterification reactions but optimized for large-scale synthesis. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce reaction time.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-nitrophenyl 4-hydroxybenzoate can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amino group.
Ester Hydrolysis: The ester bond can be hydrolyzed to yield 4-hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium hydroxide in methanol.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride in hydrochloric acid.
Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted phenyl benzoates.
Reduction: 4-Chloro-2-aminophenyl 4-hydroxybenzoate.
Ester Hydrolysis: 4-Hydroxybenzoic acid and 4-chloro-2-nitrophenol.
Aplicaciones Científicas De Investigación
4-Chloro-2-nitrophenyl 4-hydroxybenzoate is used in various scientific research applications:
Chemistry: As a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: In studies involving enzyme inhibition and as a model compound for studying ester hydrolysis.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-nitrophenyl 4-hydroxybenzoate involves its interaction with nucleophiles and electrophiles due to the presence of reactive functional groups. The nitro group is electron-withdrawing, making the aromatic ring more susceptible to nucleophilic attack. The ester bond can be cleaved by hydrolytic enzymes, releasing the active components.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-nitrophenol: Lacks the ester group but shares the chloro and nitro substituents.
4-Hydroxybenzoic acid: Lacks the chloro and nitro groups but shares the hydroxybenzoate structure.
4-Nitrophenyl 4-hydroxybenzoate: Similar ester structure but without the chloro group.
Propiedades
| 93749-96-3 | |
Fórmula molecular |
C13H8ClNO5 |
Peso molecular |
293.66 g/mol |
Nombre IUPAC |
(4-chloro-2-nitrophenyl) 4-hydroxybenzoate |
InChI |
InChI=1S/C13H8ClNO5/c14-9-3-6-12(11(7-9)15(18)19)20-13(17)8-1-4-10(16)5-2-8/h1-7,16H |
Clave InChI |
VUGYVFOYRMSSSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(=O)OC2=C(C=C(C=C2)Cl)[N+](=O)[O-])O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]propanamide](/img/structure/B14352414.png)


![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)

![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
